N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide
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Overview
Description
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide typically involves the condensation of thiophene derivatives with appropriate acylating agents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Properties
Molecular Formula |
C14H17NOS2 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C14H17NOS2/c1-14(2,12-4-6-18-9-12)10-15-13(16)7-11-3-5-17-8-11/h3-6,8-9H,7,10H2,1-2H3,(H,15,16) |
InChI Key |
HSSNNFQBHVGHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)CC1=CSC=C1)C2=CSC=C2 |
Origin of Product |
United States |
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